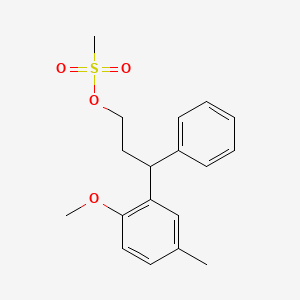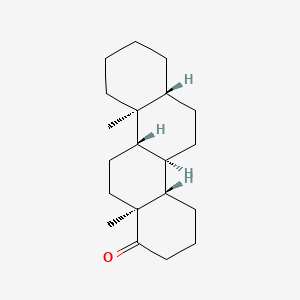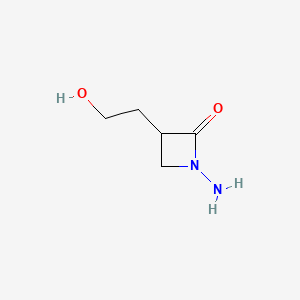
1-Amino-3-(2-hydroxyethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one is a four-membered heterocyclic compound containing both an amino group and a hydroxyethyl group. This compound is part of the azetidine family, which is known for its significant biological and chemical properties. The presence of the azetidinone ring imparts unique reactivity and stability, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of azetidin-2-one with appropriate amino and hydroxyethyl precursors under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods: Industrial production of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support like alumina has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of substituted azetidinones.
Scientific Research Applications
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, azetidin-2-one derivatives have been studied as dual inhibitors of hHDAC6/HDAC8, affecting cell viability and proliferation .
Comparison with Similar Compounds
Azetidine: A four-membered ring containing a nitrogen atom.
Oxetane: A four-membered ring containing an oxygen atom.
Spiro-azetidin-2-one: A spirocyclic compound with a shared carbon atom between two rings.
Uniqueness: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one stands out due to its combination of amino and hydroxyethyl groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
130065-35-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.147 |
IUPAC Name |
1-amino-3-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-4(1-2-8)5(7)9/h4,8H,1-3,6H2 |
InChI Key |
SJMUBZLRUPMQFO-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1N)CCO |
Synonyms |
2-Azetidinone,1-amino-3-(1-hydroxyethyl)-,(R*,S*)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)
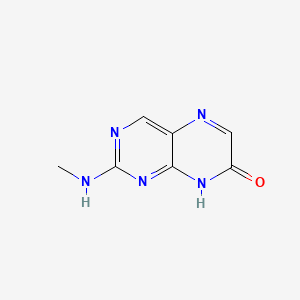


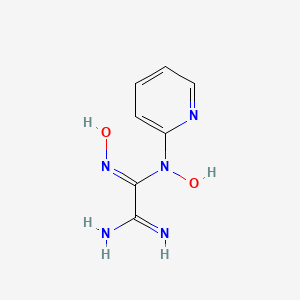

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)
